molecular formula C9H11NO3 B122483 N-(2-hydroxy-4-methoxyphenyl)acetamide CAS No. 58469-06-0

N-(2-hydroxy-4-methoxyphenyl)acetamide

Cat. No. B122483
CAS RN: 58469-06-0
M. Wt: 181.19 g/mol
InChI Key: PHOAIOPTKPVQOB-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-4-methoxyphenyl)acetamide” is a chemical compound with the formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is also known by its English name "2-hydroxy-N-(4-methoxyphenyl)acetamide" .


Molecular Structure Analysis

The InChI code for “N-(2-hydroxy-4-methoxyphenyl)acetamide” is 1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(2-hydroxy-4-methoxyphenyl)acetamide” has a density of 1.258±0.06 g/cm3 and a molecular weight of 181.19 . Its melting point is 101 °C, and its boiling point is predicted to be 408.1±30.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Hydrogenation in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, a close derivative, is an important intermediate in the production of azo disperse dyes. It is typically produced through catalytic hydrogenation, demonstrating the compound's role in industrial dye synthesis (Zhang Qun-feng, 2008).
  • Structural Analysis in Capsaicinoids : The structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, contributing to the understanding of the structural diversity in capsaicinoids (N. Park et al., 1995).

Biological and Pharmacological Applications

  • Role in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide has been identified as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation highlights its potential in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).
  • Inhibitory Activity on Protein Tyrosine Phosphatase : Derivatives of 2-(4-methoxyphenyl) ethyl] acetamide have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in treating diabetes (A. Saxena et al., 2009).
  • Anti-inflammatory and Anti-arthritic Properties : N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory and anti-arthritic activities in studies involving adjuvant-induced arthritis in rats (Huma Jawed et al., 2010).

Additional Applications

  • Metabolism Studies : Studies on the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes have been conducted. These studies provide insight into the metabolic pathways and potential toxicological impacts of related compounds (S. Coleman et al., 2000).

Safety And Hazards

The safety information for “N-(2-hydroxy-4-methoxyphenyl)acetamide” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOAIOPTKPVQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399374
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxyphenyl)acetamide

CAS RN

58469-06-0
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-HYDROXY-4'-METHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Nitro-5-methoxyphenol (R. J. Maleski, Synthetic Communications, 23(3), 343-348 (1993)) (48.5 g, 0.287 mol) dissolved in tetrahydrofuran (THF) (1.5 L) was hydrogenated at ambient temperature over night with 10% Pd/C (10 g) until 20.3 L of hydrogen was consumed. After filtration and evaporation the residue was suspended in degased water (1.7 L) and acetic anhydride (42.5 mL) was added with stirring. The mixture was heated to 60° C. for 1 h and then cooled. The isolated solid was washed thoroughly with water and dried in vacuo to give brick-red crystals (41.7 g, 80%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20.3 L
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2-Nitro-5-methoxyphenol (prepared from 3-methoxyphenol, R. J. Maleski, Synthetic Communications, 1993, 23, 343-348) (48.5 g, 0.287 mol) dissolved in THF (1.5 L) was hydrogenated at ambient temperature over night with 10% palladium on carbon (10 g) until 20.3 L of hydrogen was consumed. After filtration and evaporation the residue was suspended in degased water (1.7 L) and acetic anhydride (42.5 mL) was added with stirring. The mixture was heated to 60° C. for 1 h and then cooled to room temperature. The volatiles were removed in vacuo and the solid was washed thoroughly with water and dried in vacuo to give brick-red crystals (41.7 g, 80%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20.3 L
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Etzerodt, ST Nielsen, AG Mortensen… - Journal of agricultural …, 2006 - ACS Publications
To deduce the structure of the large array of compounds arising from the transformation pathway of 6-methoxybenzoxazolin-2-one (MBOA), the combination of isotopic substitution and …
Number of citations: 37 pubs.acs.org
Y Liu, W Sun, N Shen, W Hao, H Xin, F Che… - Computers in Biology and …, 2023 - Elsevier
Background The whole herb of Euphorbia helioscopia has been traditionally used for treating pulmonary tuberculosis, malaria, warts, lung cancer and bacillary dysentery for a long time …
Number of citations: 2 www.sciencedirect.com
N Shen, Y Li, Y Liu, Y Liu, H Xin, Y Cui - Industrial Crops and Products, 2023 - Elsevier
The usage of Gypsophila oldhamiana roots for bone growth can be traced back to many years ago in China. However, G.oldhamiana leaves (GOL) is often discarded in modern times or …
Number of citations: 0 www.sciencedirect.com
E Nordin, SK Steffensen, BB Laursen, SO Andersson… - Scientific Reports, 2022 - nature.com
Prostate cancer (PC) is a common cancer among men, and preventive strategies are warranted. Benzoxazinoids (BXs) in rye have shown potential against PC in vitro but human …
Number of citations: 2 www.nature.com
X Li, K Cai, Z Fan, J Wang, L Wang, Q Wang, L Wang… - Plant Science, 2022 - Elsevier
Phellodendron amurense (Rupr.) is a well-known medicinal plant with high medicinal value, and its various tissues are enriched in various active pharmaceutical ingredients. …
Number of citations: 3 www.sciencedirect.com
M Gangar, S Goyal, D Raykar, P Khurana, AM Martis… - Bioorganic …, 2022 - Elsevier
Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1 or NPP1), is an attractive therapeutic target for various diseases, primarily cancer and mineralization disorders. The …
Number of citations: 11 www.sciencedirect.com
Z Zhu, J Wang, L Tang, J Tang, D Liu, F Geng - Food Research International, 2023 - Elsevier
In this study, metabolomic analysis was employed to investigate the separation (fractionation) of active compounds into lemon juice (LJ) and lemon pomace (LP) during lemon juicing. A …
Number of citations: 2 www.sciencedirect.com
L Thönen - biblio.unibe.ch
Plant roots are colonized by microbial communities which can promote growth, provide nutrients and protection against pathogens for the host. Plant specialized metabolites exuded by …
Number of citations: 0 biblio.unibe.ch
G Chen, Y Zhu, HZ Wang, SJ Wang… - Journal of Asian natural …, 2007 - Taylor & Francis
The chemical constituents research of the fermentation of Penicillium thomi separated from the root of Bruguiera gymnorrhiza led to the isolation of a new compound, 4′,5-dihydroxy-2,3…
Number of citations: 41 www.tandfonline.com
J Xu - Current medicinal chemistry, 2011 - ingentaconnect.com
This review summarizes the sources and characteristics of various natural products that can be extracted from mangroveassociated microbes with a focus on bioactivity, highlighting the …
Number of citations: 51 www.ingentaconnect.com

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